molecular formula C18H27Cl2N3O3 B1679800 Prucalopride hydrochloride CAS No. 179474-80-7

Prucalopride hydrochloride

Número de catálogo: B1679800
Número CAS: 179474-80-7
Peso molecular: 404.3 g/mol
Clave InChI: KKMOQGWTJRGLNN-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Prucalopride hydrochloride is a selective 5-HT4 agonist.

Aplicaciones Científicas De Investigación

Pharmacological Profile

Prucalopride acts by stimulating 5-HT4 receptors located throughout the gastrointestinal tract. This stimulation promotes the release of acetylcholine, enhancing peristalsis and accelerating colonic transit time. Unlike older 5-HT4 agonists, prucalopride does not significantly interact with cardiac hERG potassium channels, which reduces the risk of cardiovascular side effects commonly associated with similar medications .

Chronic Idiopathic Constipation

Prucalopride is primarily used for chronic idiopathic constipation, a common gastrointestinal disorder characterized by infrequent bowel movements and difficulty in passing stools. Clinical trials have demonstrated that prucalopride significantly increases the frequency of spontaneous complete bowel movements compared to placebo:

  • Efficacy : In pivotal studies, up to 86% of patients reported improvements in bowel habits after 12 weeks of treatment with prucalopride .
  • Patient Satisfaction : A significant proportion of participants (67%) reported increased satisfaction with their bowel function following treatment .

Other Potential Applications

Recent studies have explored additional uses for prucalopride beyond chronic idiopathic constipation:

  • Postoperative Ileus : Prucalopride has been investigated for its role in accelerating recovery from postoperative ileus, showing promise in enhancing bowel function post-surgery .
  • Gastroparesis : There is emerging evidence suggesting that prucalopride may be beneficial in treating gastroparesis, a condition characterized by delayed gastric emptying .
  • Opioid-Induced Constipation : Given its mechanism of action, prucalopride may also be effective in alleviating constipation caused by opioid use, although further research is required .

Observational Studies

A retrospective cohort study utilizing claims data from the IBM MarketScan database assessed the impact of prucalopride on constipation-related symptoms and complications six months post-initiation:

  • Study Population : The analysis included 690 patients with chronic idiopathic constipation.
  • Results :
    • Decrease in abdominal pain from 50.4% to 33.3% (P < 0.001).
    • Reduction in intestinal obstruction rates from 4.9% to 2.0% (P < 0.001) .

These findings support the clinical efficacy of prucalopride in real-world settings.

Summary of Clinical Trials

Study TypePatient PopulationDurationKey Findings
Phase III TrialsAdults with chronic constipation12 weeksSignificant increase in spontaneous complete bowel movements; improved quality of life measures
Postoperative StudiesSurgical patientsVariesEnhanced return of bowel function compared to placebo
Real-world EvidenceAdults with chronic idiopathic constipation6 monthsReduced constipation-related symptoms and complications

Safety Profile

Prucalopride is generally well tolerated, with common adverse effects including headache, nausea, abdominal pain, and diarrhea. These effects are typically mild and transient . Notably, prucalopride's safety profile is favorable compared to older agents due to its lack of significant interactions with cardiac channels.

Q & A

Basic Research Questions

Q. What experimental models are commonly used to evaluate the prokinetic efficacy of prucalopride hydrochloride, and how are they validated?

Prucalopride’s efficacy as a 5-HT4 receptor agonist is typically assessed in in vitro models (e.g., transfected cell lines expressing human 5-HT4 receptors to measure cAMP accumulation) and in vivo models (e.g., rodent gastrointestinal transit assays). Validation involves comparing dose-response relationships with known agonists/antagonists and ensuring receptor specificity via knockout models or pharmacological inhibition .

Q. How is this compound quantified in biological matrices, and what analytical parameters are critical for method validation?

High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) is widely used. Key validation parameters per ICH guidelines include linearity (e.g., 150–2000 ng/mL for RRS methods), precision (RSD <15%), accuracy (recovery 85–115%), and sensitivity (LOD/LOQ determination) .

Q. What statistical frameworks are recommended for analyzing clinical trial data on prucalopride’s efficacy in chronic constipation (CC)?

Pooled analysis of phase-III trials often employs mixed-effects models to account for inter-study variability. Primary endpoints (e.g., weekly spontaneous bowel movements) are analyzed using ANCOVA or non-parametric tests (e.g., Wilcoxon rank-sum) for skewed distributions. Subgroup analyses (e.g., Asian vs. non-Asian populations) require pre-specified stratification and Bonferroni correction for multiplicity.

Advanced Research Questions

Q. How can researchers resolve contradictions in prucalopride’s dose-response relationships across preclinical and clinical studies?

Discrepancies may arise from species-specific receptor affinity or pharmacokinetic differences. Meta-regression of preclinical data (e.g., ED50 values in animal models vs. human equivalent doses) and physiologically based pharmacokinetic (PBPK) modeling can contextualize translational gaps. Sensitivity analyses should assess covariates like age, renal function, and CYP3A4 polymorphism .

Q. What experimental design optimizes the detection of prucalopride’s long-term cardiovascular safety signals in preclinical studies?

Chronic toxicity studies in dogs (a species with cardiac 5-HT4 receptor expression) are critical. Electrocardiogram (ECG) monitoring for QT interval prolongation and histopathological evaluation of cardiac tissues are mandated. Use a staggered dosing regimen (e.g., 6–12 months) with interim sacrifice timepoints to assess cumulative effects .

Q. How do researchers address matrix interference when quantifying prucalopride in complex biological samples like human urine?

Solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges effectively removes urinary interferents. Method specificity is validated via spike-and-recovery experiments with structurally related compounds (e.g., 4-amino-5-chloro-2,3-dihydro-7-benzofurancarboxylic acid, a major impurity). Parallel analysis using resonance Rayleigh scattering (RRS) with eosin Y dye enhances selectivity for ion-pair complexes .

Q. What strategies are employed to evaluate prucalopride’s receptor selectivity and off-target effects in polypharmacy scenarios?

Radioligand binding assays against a panel of 5-HT receptor subtypes (e.g., 5-HT3, 5-HT1B) and non-serotonergic targets (e.g., dopamine D2, histamine H1) are performed. Functional selectivity is confirmed via calcium flux or β-arrestin recruitment assays. Computational docking studies (e.g., molecular dynamics simulations) predict binding affinities and allosteric modulation risks .

Q. Methodological Guidance

Q. How to design a Box-Behnken experiment for optimizing prucalopride analytical methods?

A three-factor BBD evaluates pH (3.0–4.0), eosin Y concentration (0.5–2.0 mM), and reaction time (5–15 min). Response surface methodology (RSM) models RRS intensity at 365 nm. Validate the model via ANOVA (lack-of-fit test) and confirmatory runs at predicted optimal conditions .

Q. What protocols ensure reproducibility in preclinical studies of prucalopride’s gastrointestinal effects?

Follow NIH guidelines for rigor: randomize animals, blind outcome assessments, and report exclusion criteria. Use standardized diets and housing conditions to minimize variability. Power analysis should determine sample sizes (e.g., n ≥ 8/group for 80% power to detect 20% transit difference).

Propiedades

Número CAS

179474-80-7

Fórmula molecular

C18H27Cl2N3O3

Peso molecular

404.3 g/mol

Nombre IUPAC

4-amino-5-chloro-N-[1-(3-methoxypropyl)piperidin-4-yl]-2,3-dihydro-1-benzofuran-7-carboxamide;hydrochloride

InChI

InChI=1S/C18H26ClN3O3.ClH/c1-24-9-2-6-22-7-3-12(4-8-22)21-18(23)14-11-15(19)16(20)13-5-10-25-17(13)14;/h11-12H,2-10,20H2,1H3,(H,21,23);1H

Clave InChI

KKMOQGWTJRGLNN-UHFFFAOYSA-N

SMILES

COCCCN1CCC(CC1)NC(=O)C2=CC(=C(C3=C2OCC3)N)Cl.Cl

SMILES canónico

COCCCN1CCC(CC1)NC(=O)C2=CC(=C(C3=C2OCC3)N)Cl.Cl

Apariencia

Solid powder

Key on ui other cas no.

179474-80-7

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>2 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

R-108512;  R 108512;  R108512;  R 093877;  R-093877;  R093877;  R 93877;  R-93877;  R93877;  Prucalopride hydrochloride;  Prucalopride HCl;  Motegrity;  Resolor;  Resotran; 

Origen del producto

United States

Synthesis routes and methods

Procedure details

A mixture of 4-amino-5-chloro-2,3-dihydro-N-(4-piperidinyl)-7-benzofurancarboxamide(0.01 mol), 1-chloro-3-methoxypropane (0.012 mol), N,N-diethylethanamine (2.1 ml) and KI (catalytic amount) in N,N-dimethylformamide (75 ml) was stirred overnight at 50° C. The reaction mixture was cooled. The solvent was evaporated. The residue was purified by column chromatography over silica gel (eluent: CHCl3m/(CH3OH/NH3)97/3). The pure fractions were collected and the solvent was evaporated. The residue was dissolved in 2-propanol and converted into the hydrochloric acid salt (1:1) with HCl/2-propanol. The precipitate was filtered off and dried (vacuum; 80° C.), yielding 1.40 g (35%) of 4-amino-5-chloro-2,3-dihydro-N-[1-(3-methoxypropyl)-4-piperidinyl]-7-benzofurancarboxamide monohydrochloride (comp. 1).
Quantity
0.01 mol
Type
reactant
Reaction Step One
Quantity
0.012 mol
Type
reactant
Reaction Step One
Quantity
2.1 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.